1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Structural Analysis and Chirality : Zhengyu Liu et al. (2009) studied a compound with a similar structure, focusing on the chiral center and the coplanar arrangement of the pyrazole ring and methylsulfanylpyrimidine group. This work contributes to understanding the spatial configuration of such molecules (Liu et al., 2009).
Synthesis and Characterization : Titi et al. (2020) synthesized and characterized various pyrazole derivatives, revealing insights into their molecular structures and potential biological activities. This research is relevant for understanding the synthesis process of similar compounds (Titi et al., 2020).
Anti-Tumor Applications : A study by Gomha et al. (2016) explored the anti-tumor activities of bis-pyrazolyl-thiazoles incorporating thiophene, which shares a structural similarity with the compound . This research suggests potential anti-tumor applications of such compounds (Gomha, Edrees, & Altalbawy, 2016).
Chemical Reactions and Libraries : Roman (2013) utilized a thiophene-related ketonic Mannich base to generate a diverse library of compounds through various chemical reactions. This study demonstrates the versatility of thiophene derivatives in synthesizing structurally diverse compounds (Roman, 2013).
Intramolecular Hydrogen Bonding : Szlachcic et al. (2020) analyzed pyrazole derivatives, focusing on intramolecular hydrogen bonds and their impact on the reactivity of the compounds. This research is relevant to understanding the chemical behavior of similar pyrazole-based structures (Szlachcic et al., 2020).
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-5-thiophen-3-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c13-12-6-11(9-3-5-17-8-9)14-15(12)7-10-2-1-4-16-10/h3,5-6,8,10H,1-2,4,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHWPFFTJVPUJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CC(=N2)C3=CSC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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